methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11333292 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing thiophene and triazole moieties, such as the one , have been synthesized and characterized, with studies demonstrating their potential antibacterial, antifungal, anticonvulsant, and antileishmanial activities. The thiophene nucleus, in particular, is noted for its versatile biological activity, including anticancer, antibacterial, antiviral, and antioxidant properties. This versatility is attributed to the thiophene ring's ability to interact with various biological targets, offering a scaffold for the development of new therapeutic agents (Mabkhot et al., 2017).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis of thiophene and triazole derivatives to evaluate their biological properties, particularly antimicrobial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, making them candidates for further development as antimicrobial agents. The research indicates that specific structural modifications, such as the introduction of different substituents on the thiophene and triazole rings, can significantly influence their biological activity, providing a pathway for the design of more potent and selective agents (Demirbaş et al., 2009).
Antioxidant and Enzyme Inhibition
The incorporation of triazole into thiophene compounds has also been explored for antioxidant and enzyme inhibition properties. These activities are crucial for developing treatments for conditions associated with oxidative stress and abnormal enzyme activity. Studies have shown that metal complexes involving triazole exhibit enhanced biological properties, suggesting that coordination with metal ions could be a strategy to increase the effectiveness of these compounds in various applications (Sumrra et al., 2018).
Properties
IUPAC Name |
methyl 2-[[2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-8-7-11-17(12-15)21-26-27-24(28(21)2)33-14-19(29)25-22-20(23(30)31-3)18(13-32-22)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIACEQARKKBQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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